N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Description
N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
Properties
IUPAC Name |
N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-10-8-13(4-5-14(10)16)22(20,21)17-7-6-15-18-11(2)9-12(3)19-15/h4-5,8-9,17H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJFDQNQDQKSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide typically involves the condensation of 4,6-dimethylpyrimidine with an appropriate sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme essential for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are necessary for bacterial DNA synthesis and cell division . This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-(quinazoline-4-yl)amino-benzene-1-sulfonamide: Another sulfonamide derivative with similar biological activities.
4,6-dimethyl-2-pyrimidinol: A structurally related compound with different functional groups.
Uniqueness
N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific combination of a pyrimidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthetase makes it a valuable compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
